methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole rings, followed by the introduction of the azepane moiety and the methyl ester group. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The azepane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
- METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(ETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
IUPAC Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O3/c1-22-13(21)10-9(8-19-6-4-2-3-5-7-19)20(18-15-10)12-11(14)16-23-17-12/h2-8H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBOFHBGWUHVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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